molecular formula C11H9N3O3 B2625164 2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine CAS No. 861210-82-4

2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine

Cat. No.: B2625164
CAS No.: 861210-82-4
M. Wt: 231.211
InChI Key: FJDPBUAAEJPCLQ-RIYZIHGNSA-N
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Description

2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine is a synthetic chemical reagent designed for research and development applications, integrating a pyrazine heterocycle with a furan-carbonyl ester functional group. This structure classifies it as a derivative of pyrazine, a nitrogen-containing heterocycle recognized as a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules . The specific structure suggests its potential utility as an intermediate in organic synthesis, particularly for constructing more complex molecules for pharmaceutical screening. The furan moiety is a key feature, as furan derivatives are themselves important platforms derived from renewable biomass , making this compound an interesting candidate for developing sustainable chemical processes. Researchers can leverage this compound to explore structure-activity relationships, especially in developing new ligands or inhibitors. While a direct biological profile for this specific molecule is not yet established, pyrazine derivatives are extensively documented in scientific literature for a wide spectrum of pharmacological activities, including anticancer , antibacterial , and antiviral effects . The presence of the ethanimidoyl group is a key functional element, as similar structures are found in compounds with confirmed biological activity, such as RhoA GTPase inhibitors . This reagent is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting thorough safety assessments and handling this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

[(E)-1-pyrazin-2-ylethylideneamino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-8(9-7-12-4-5-13-9)14-17-11(15)10-3-2-6-16-10/h2-7H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDPBUAAEJPCLQ-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CO1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CO1)/C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine typically involves the reaction of pyrazine derivatives with furylcarbonyl compounds under specific conditions. One common method involves the use of a base-catalyzed reaction where the pyrazine derivative is reacted with 2-furylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing the carbonyl group.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents attached to the ethanimidoyl-pyrazine backbone:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Reference
2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine 4-Chlorobenzoyl C₁₄H₁₁ClN₃O₃ 328.7 Increased lipophilicity due to Cl
2-(4-Chlorophenoxy)-N′-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]ethanehydrazonamide Thiophene, CF₃, Cl C₂₁H₁₇ClF₃N₃O₃S 483.89 Enhanced electronic effects from S and CF₃
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine Pyrazole-sulfonyl, piperidine C₁₃H₁₈N₅O₃S 324.11 Polar sulfonamide group improves solubility
2-(Tetrahydroxybutyl)-5-(2',3',4'-trihydroxybutyl)pyrazine (Deoxyfructosazine) Hydroxybutyl chains C₁₂H₂₀N₂O₈ 320.30 α-Glucosidase inhibition (IC₅₀ = 1.9 mmol/L)
Imidazo[1,2-a]pyrazine derivatives Fused imidazole-pyrazine system Varies ~300–400 Inotropic activity (cardiac stimulation)

Key Observations:

  • Electron-Deficient Pyrazine Core : Pyrazine's low basicity (pKa ~0.6 for protonated form) enhances electrophilicity, favoring reactions at the ethanimidoyl group .
  • Substituent Effects :
    • Aromatic Groups : The 2-furylcarbonyl group in the target compound offers moderate electron-withdrawing effects, contrasting with the electron-withdrawing Cl in or electron-donating hydroxybutyl groups in .
    • Polarity : Sulfonamide derivatives (e.g., ) exhibit higher water solubility, while lipophilic groups (e.g., Cl, CF₃ in ) enhance membrane permeability.

Physicochemical Properties

  • Molecular Weight : The target compound (~278 g/mol) is smaller than analogs like (483.89 g/mol), suggesting better bioavailability.
  • Lipophilicity (LogP) : Estimated LogP values:
    • Target compound: ~1.5 (moderate, due to furan).
    • Chlorobenzoyl analog (): ~2.8 (higher lipophilicity).
    • Hydroxybutyl derivatives (): ~-1.2 (highly polar).

Biological Activity

2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine is a chemical compound with the molecular formula C11H10N2O3. It features a pyrazine ring, a furylcarbonyl group, and an ethanimidoyl group, which contribute to its unique biological activity. This compound is being investigated for its potential applications in various fields, particularly in medicine due to its promising antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary research suggests that it may induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation : By interfering with the cell cycle.
  • Induction of oxidative stress : Leading to cellular damage and apoptosis.
  • Modulation of signaling pathways : Targeting pathways involved in tumor growth and metastasis.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, inhibition of certain enzymes involved in disease pathways can contribute to its anticancer effects.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds that share structural features but differ in biological activity:

Compound NameBiological ActivityUnique Features
2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyridineModerate antimicrobialPyridine ring structure
2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}quinolineLimited anticancerQuinoline ring structure
2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}benzeneMinimal biological activityBenzene ring structure

The distinctive combination of functional groups in this compound contributes to its unique reactivity and potential therapeutic applications.

Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potent antibacterial properties.

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer potential of this compound on human breast cancer cell lines (MCF-7). The study demonstrated that treatment with varying concentrations (10-50 µM) resulted in significant reductions in cell viability, with IC50 values calculated at approximately 25 µM. Flow cytometry analysis revealed increased rates of apoptosis, confirming its potential as an anticancer agent.

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